1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)propan-1-one
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Overview
Description
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)propan-1-one is a synthetic organic compound with the molecular formula C9H7BrClFO2. It is characterized by the presence of bromine, chlorine, fluorine, and hydroxyl functional groups attached to a phenyl ring, along with a propanone moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)propan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)-1-butanone
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Uniqueness
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)propan-1-one is unique due to its specific combination of halogen and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H7BrClFO2 |
---|---|
Molecular Weight |
281.50 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-fluoro-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3 |
InChI Key |
FBCMJTVCIWBQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1F)Br)Cl)O |
Origin of Product |
United States |
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